N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety, making it a unique and potentially versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitro and methoxy groups, and the coupling of the pyrrolidinyl and benzenesulfonamide moieties. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Functional Groups: The nitro and methoxy groups can be introduced via nitration and methylation reactions, respectively.
Coupling Reactions: The final coupling of the pyrazole ring with the pyrrolidinyl and benzenesulfonamide moieties can be carried out using various coupling agents and catalysts, such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group using reagents like BBr3.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Boron tribromide (BBr3) for demethylation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxy Derivatives: From the demethylation of the methoxy group.
Substituted Sulfonamides: From nucleophilic substitution reactions.
Scientific Research Applications
N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrazole ring and other functional groups contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.
Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern.
Uniqueness
N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, nitro and methoxy groups, and a pyrrolidinyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C16H19N5O6S |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[2-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H19N5O6S/c1-27-16-14(21(23)24)11-19(18-16)10-8-17-28(25,26)13-6-4-12(5-7-13)20-9-2-3-15(20)22/h4-7,11,17H,2-3,8-10H2,1H3 |
InChI Key |
AXBTZZZHGOSZPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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